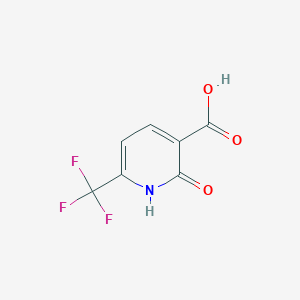

2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOIZUVDMRHIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379393 | |

| Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191595-63-8 | |

| Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-6-(trifluoromethyl)nicotinic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

Introduction

This compound is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research. As a derivative of nicotinic acid (Vitamin B3), its structure is characterized by a pyridine ring substituted with a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the acidic and hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties impart unique physicochemical characteristics crucial for its application as a pharmaceutical intermediate and a building block in organic synthesis.[1][2][3]

This guide provides an in-depth exploration of the core physical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists who require a detailed understanding of its behavior for applications ranging from reaction optimization to drug delivery system design. We will not only present the known data but also delve into the causality behind the experimental methodologies used to determine these properties, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity. This compound exists in tautomeric equilibrium with its 2-pyridone form, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid. In the solid state and in most solvents, the pyridone form is generally favored due to its amide resonance stability. This equilibrium is a critical consideration for interpreting spectral data and understanding its intermolecular interactions.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the hydroxy-pyridine and pyridone forms.

Caption: Standard workflow for melting point analysis by DSC.

Solubility and Acidity (pKa)

Solubility and acidity are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For this molecule, there are two primary acidic protons: one on the carboxylic acid group and, in the pyridone tautomer, one on the ring nitrogen.

-

Predicted pKa: 1.99 ± 0.20 [2]* Expert Interpretation: This low pKa value is attributed to the carboxylic acid group. Its acidity is significantly enhanced by the electron-withdrawing effects of both the adjacent pyridine ring and the trifluoromethyl group at the 6-position. This makes the carboxylate conjugate base highly stabilized. This property is crucial for designing salt forms and understanding physiological pH behavior.

Solubility

Specific experimental solubility data in various solvents is not widely published. However, based on the structure, we can infer its general solubility profile. The presence of polar, hydrogen-bonding groups (carboxylic acid, hydroxyl/amide) suggests some solubility in polar protic solvents. A related compound, 6-(Trifluoromethyl)nicotinic acid, is slightly soluble in acetonitrile and methanol. [4][5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that equilibrium is reached between the solid compound and the solvent, providing a true measure of saturation solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully extract a known volume of the supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

-

Acidic Protons: A broad singlet for the carboxylic acid proton (>10 ppm) and another for the N-H proton of the pyridone tautomer are expected. These signals may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the six aromatic/olefinic carbons.

-

A signal for the carbonyl carbon of the carboxylic acid (approx. 160-170 ppm).

-

A signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp peak around 1680-1720 cm⁻¹ for the carboxylic acid carbonyl. Another C=O stretch for the pyridone tautomer would be expected around 1640-1660 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: In an ESI- (Electrospray Ionization, negative mode) experiment, the expected [M-H]⁻ peak would be at an m/z of 206.01. In ESI+, the [M+H]⁺ peak would be at an m/z of 208.02. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Stability and Storage

Understanding a compound's stability is vital for ensuring its integrity during storage and handling.

-

Storage Conditions: The compound should be stored in a well-sealed container under an inert atmosphere at room temperature. [2]* Potential Instabilities: As with many carboxylic acids, thermal decomposition via decarboxylation is a primary concern at elevated temperatures. It is also a solid, and like many organic solids, it can be combustible.

Conclusion

The physical properties of this compound are dictated by the interplay of its three functional groups on the pyridine core. Its high melting point and predicted low pKa are direct consequences of strong intermolecular hydrogen bonding and potent electronic effects. While comprehensive experimental data for some properties like solubility and specific spectral traces are limited in public literature, the established methodologies outlined in this guide provide a clear pathway for their determination. This technical overview serves as a foundational resource for scientists, enabling informed decisions in the synthesis, formulation, and application of this valuable chemical intermediate.

References

-

This compound | CymitQuimica. Link

-

This compound - ChemBK. Link

-

910442-22-7(2-HYDROXY-4-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID) Product Description - ChemicalBook. Link

-

6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 - ChemicalBook. Link

-

2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 - ChemicalBook. Link

-

6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem. Link

-

6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes. Link

-

6-Hydroxy-2-(trifluoromethyl)nicotinic acid(862111-58-8) 1H NMR spectrum - ChemicalBook. Link

-

6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity. Link

-

This compound AldrichCPR - Sigma-Aldrich. Link

-

862111-58-8 Cas No. | 6-Hydroxy-2-(trifluoromethyl)nicotinic acid | Matrix Scientific. Link

-

Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Link

-

EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents. Link

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. Link

-

6-(Trifluoromethyl)nicotinic acid | 231291-22-8 - ChemicalBook. Link

Sources

- 1. chembk.com [chembk.com]

- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]

- 3. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]

- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 5. 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 [amp.chemicalbook.com]

A Senior Application Scientist's Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8) emerges as a pivotal building block in this context. It combines the bio-isosteric advantages of a trifluoromethylated pyridine ring with the versatile reactivity of a carboxylic acid and the unique chemical nature of a 2-hydroxypyridine moiety.

This guide provides an in-depth analysis of this compound's core chemical characteristics, synthesis, and applications. From its fundamental tautomeric equilibrium to its role as a precursor for complex active pharmaceutical ingredients (APIs) and next-generation pesticides, we will explore the causality behind its utility and provide actionable protocols for its implementation in research and development workflows.

Molecular Structure and Core Chemical Properties

Chemical Identity

A clear definition of the molecule is the foundation of any technical discussion. The key identifiers for this compound are summarized below.

| Parameter | Value | Source(s) |

| Compound Name | This compound | [4][5] |

| Synonym(s) | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | [5] |

| CAS Number | 191595-63-8 | [4] |

| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |

| Molecular Weight | 207.11 g/mol | [4] |

The Critical Role of Tautomerism

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, this is an equilibrium between the aromatic "enol" form (2-hydroxy) and the non-aromatic "keto" form (2-pyridone).[5] This equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The pyridone tautomer is often the predominant form in polar solvents. The choice of reaction conditions (solvent, pH) can favor one tautomer, which is a critical consideration for synthetic planning.

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Data

The compound's physical properties are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Solid | [5] |

| Purity | ≥97-98% | [5] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| InChI Key | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [5] |

| SMILES | OC(=O)c1ccc(nc1O)C(F)(F)F | [6] |

Synthesis and Mechanistic Considerations

While multiple pathways can be envisioned for constructing trifluoromethyl-nicotinic acid derivatives, a common and efficient strategy for this specific molecule involves the hydrolysis of the corresponding nitrile precursor.[7][8] This approach is favored for its reliability and the relative accessibility of the starting materials.

Recommended Synthetic Protocol: Hydrolysis of Nitrile Precursor

This protocol details the conversion of 2-cyano-6-(trifluoromethyl)pyridine (or its hydroxylated equivalent) to the target carboxylic acid. The mechanism proceeds via acid- or base-catalyzed hydration of the nitrile group to a primary amide intermediate, followed by a second hydrolysis step to the carboxylic acid and ammonia.[9][10]

Workflow Diagram: Synthesis via Nitrile Hydrolysis

Caption: Synthetic workflow for the title compound.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine the starting nitrile, 2-cyano-6-(trifluoromethyl)pyridin-2(1H)-one, with a mixture of concentrated sulfuric acid and water. Causality: The strong acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon for nucleophilic attack by water.[9]

-

Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction typically proceeds through the amide intermediate which is then hydrolyzed in situ to the carboxylic acid.

-

Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The product, being less soluble in the acidic aqueous medium at low temperatures, will precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid and inorganic salts.

-

Drying: Dry the purified solid under vacuum to yield this compound. The purity can be confirmed by HPLC and spectroscopic methods.

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for validating the identity and purity of a chemical compound. Below are the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to coupling. The acidic protons of the carboxylic acid and the hydroxyl/amide group will appear as broad singlets, and their chemical shift may vary with solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals corresponding to the pyridine ring carbons, the carboxylic acid carbonyl, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. A broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. Additional strong absorptions in the 1100-1350 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group.[11][12]

-

Mass Spectrometry (MS): In ESI-MS (Electrospray Ionization), the compound is expected to show a prominent ion corresponding to its molecular weight. In positive mode, this would be the [M+H]⁺ ion at m/z 208.02, while in negative mode, the [M-H]⁻ ion at m/z 206.01 would be observed.[13][14]

Applications in Drug Discovery and Agrochemical Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate.[3][15] Its trifluoromethyl group and functional handles (carboxylic acid, hydroxypyridine) allow for its incorporation into a wide array of more complex, biologically active molecules.

Role as a Key Building Block

The carboxylic acid group is a primary site for modification, readily participating in amide bond formation or esterification. This allows for the coupling of the trifluoromethyl-pyridone scaffold to other molecular fragments, a common strategy in building libraries of compounds for screening.

Caption: Role as a precursor in R&D.

Case Study: Rationale in Lead Optimization

In both pharmaceutical and agrochemical research, moving from a "hit" compound to a "lead" candidate requires systematic structural modification to optimize properties (potency, selectivity, ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Improving Metabolic Stability: The C-F bond is exceptionally strong. Introducing a –CF₃ group at a metabolically labile position on an aromatic ring can block oxidative metabolism, thereby increasing the compound's half-life in vivo.[2]

-

Enhancing Potency: The high electronegativity of the –CF₃ group alters the electronic profile of the pyridine ring and can lead to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) with a biological target, thus increasing binding affinity and potency.[1][16]

-

Modulating Lipophilicity: The –CF₃ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[3]

Derivatives of trifluoromethyl-nicotinic acids are key intermediates in the synthesis of COMT inhibitors, insecticides like flonicamid, and various herbicides.[2][8][16] The specific 2-hydroxy substitution pattern of the title compound offers additional synthetic and biological possibilities compared to its isomers.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6] It may also cause skin, eye, and respiratory irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark).[6]

-

Signal Word: Warning.[6]

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere to ensure long-term stability.

References

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Xiamen Aeco Chemical Co., Ltd.[Link]

-

Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(9), 2729-2738. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

Fukuchi, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 125-136. [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008). ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). ResearchGate. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934). (n.d.). Human Metabolome Database. [Link]

- Henderson, D., & Smith, S. A. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. (2015). ResearchGate. [Link]

-

Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

- Isonicotinic acid derivatives and preparation methods and uses thereof. (2019).

-

FT IR Spectroscopy: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. (2024). YouTube. [Link]

-

Singh, R., & Kumar, D. (2021). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics, 15(1). [Link]

-

Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. (n.d.). ResearchGate. [Link]

-

March 2025 Patent Highlights. (2025). Drug Hunter. [Link]

- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. (2001).

-

November 2025 Patent Highlights. (2025). Drug Hunter. [Link]

-

Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. (2020). MassBank. [Link]

-

2-Cyano-6-(trifluoromethyl)pyridine Supplier & Manufacturer in China. (n.d.). Pipzine Chemicals. [Link]

-

Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.). ResearchGate. [Link]

-

Al-Delaimy, W. K., & Willett, W. C. (1998). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 123-131. [Link]

-

2,4,6-Trinitroresorcinol. (n.d.). NIST WebBook. [Link]

-

Butamifos. (n.d.). NIST WebBook. [Link]

-

de Oliveira, A. L., et al. (2008). Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry. Food Chemistry, 110(3), 787-792. [Link]

-

5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 191595-63-8: 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 13. massbank.eu [massbank.eu]

- 14. Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid (CAS No. 191595-63-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to target molecules, making it a compound of significant interest in drug discovery and development. This document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety considerations, offering field-proven insights and detailed protocols.

Core Compound Identity and Properties

This compound, registered under CAS number 191595-63-8, is a substituted pyridine carboxylic acid.[1] The presence of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the pyridine ring results in a unique combination of electronic and steric properties.

Nomenclature and Structural Formula

-

Systematic Name: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

-

Synonyms: 3-carboxy-6-trifluoromethyl-1H-pyridin-2-one, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

-

Molecular Formula: C₇H₄F₃NO₃

-

Molecular Weight: 207.11 g/mol

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing essential information for experimental design and process development.

| Property | Value | Reference(s) |

| CAS Number | 191595-63-8 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [1] |

| Melting Point | 165-167 °C | [1] |

| Boiling Point | 328.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.99 ± 0.20 (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The primary route involves the synthesis of the key intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine, followed by a carboxylation step.

Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

The precursor, 2-hydroxy-6-(trifluoromethyl)pyridine, is typically synthesized from 2-chloro-6-(trifluoromethyl)pyridine via hydrolysis.

Caption: Synthetic pathway to 2-hydroxy-6-(trifluoromethyl)pyridine.

Experimental Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

This protocol is based on established methods for the hydrolysis of 2-halopyridines.

-

Reactor Setup: A high-pressure reactor (e.g., a Parr reactor) is charged with 2-chloro-6-(trifluoromethyl)pyridine.

-

Reagent Addition: An aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, is added to the reactor.

-

Reaction Conditions: The sealed reactor is heated to a temperature of at least 140 °C under autogenous pressure. The reaction is monitored for completion.

-

Work-up: After cooling, the reaction mixture is acidified to precipitate the product.

-

Purification: The crude 2-hydroxy-6-(trifluoromethyl)pyridine is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices: The use of high temperature and pressure is necessary to overcome the low reactivity of the C-Cl bond towards nucleophilic aromatic substitution on the pyridine ring. The alkali metal hydroxide acts as the nucleophile, replacing the chlorine atom with a hydroxyl group.

Carboxylation to this compound

The introduction of the carboxylic acid group at the 3-position of the pyridine ring is a critical step. While various carboxylation methods exist, the Kolbe-Schmitt reaction or a modified version is a plausible and historically significant method for the carboxylation of phenols and their heterocyclic analogs.[2][3][4]

Sources

An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and agrochemical development is increasingly reliant on the strategic incorporation of fluorine atoms to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among the vast array of fluorinated building blocks, 2-Hydroxy-6-(trifluoromethyl)nicotinic acid stands out as a particularly valuable synthon. Its unique electronic and structural features, arising from the interplay between the trifluoromethyl group, the carboxylic acid, and the hydroxypyridine core, offer a compelling platform for the design of novel therapeutic agents and specialized chemicals. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles and practical applications that underscore its significance.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its IUPAC name 2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a solid, crystalline compound.[1] A thorough understanding of its fundamental properties is paramount for its effective utilization in synthesis and formulation.

Molecular Identity and Structure

The structural arrangement of this compound is key to its reactivity and utility. The molecule features a pyridine ring substituted with a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 6-position. It is important to recognize the existence of tautomerism in this system, where the compound can exist in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form, namely 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid.[1] This tautomeric equilibrium can significantly influence its reactivity and intermolecular interactions.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [2][3] |

| CAS Number | 191595-63-8 | [4][5] |

| InChI Key | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These parameters are critical for designing synthetic protocols and for its application in biological assays.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 165-167 °C | [6] |

| Boiling Point (Predicted) | 328.9 ± 42.0 °C | [6] |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.99 ± 0.20 | [6] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [6] |

Synthesis and Manufacturing Considerations

While a detailed, exhaustive list of all synthetic routes is beyond the scope of this guide, a conceptual understanding of the common preparative strategies provides valuable context for sourcing and potential in-house synthesis. A prevalent approach involves the cyclization of a fluorinated precursor, followed by functional group manipulations to introduce the carboxylic acid and hydroxyl moieties.

A representative synthetic pathway might commence with a fluorinated building block that can be elaborated into the substituted pyridine ring. For instance, a common strategy in the synthesis of related trifluoromethyl-substituted nicotinic acids involves the cyclization of precursors like ethyl 4,4,4-trifluoroacetoacetate with a suitable nitrogen-containing component.[7] Subsequent steps of hydrolysis and, if necessary, oxidation or reduction, would then be employed to arrive at the final product. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

The trifluoromethyl group is a well-established bioisostere for various functional groups, and its presence in this nicotinic acid derivative imparts unique properties that are highly sought after in drug discovery and agrochemical research.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[5][6] The carboxylic acid and hydroxyl groups provide convenient handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the development of novel herbicides and fungicides.[2][5] The trifluoromethyl-substituted pyridine core is a common feature in many modern pesticides. The specific substitution pattern of this compound allows for the creation of compounds with high efficacy and selectivity.

Caption: Key application areas for this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is a critical step in any research or development workflow. A combination of analytical techniques should be employed for comprehensive characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The characteristic shifts and coupling patterns of the aromatic protons and the signals from the trifluoromethyl group provide unambiguous structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid and pyridone tautomer.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A suitable column and mobile phase should be developed to achieve baseline separation from any impurities.

-

Gas Chromatography (GC): While less common for this non-volatile compound, GC can be used after derivatization to assess for volatile impurities.

Table 3: Recommended Analytical QC Protocol

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons and acidic protons. |

| ¹³C NMR | Structural Confirmation | Signals for all carbon atoms, including the trifluoromethyl carbon. |

| HRMS | Molecular Formula Verification | Accurate mass measurement consistent with C₇H₄F₃NO₃. |

| HPLC | Purity Assessment | A major peak with an area percentage typically >97%. |

| FT-IR | Functional Group Identification | Characteristic absorption bands for O-H, C=O, and C-F bonds. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] The GHS pictograms associated with it typically include GHS07 (exclamation mark).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

-

Spill Response: In case of a spill, avoid generating dust.[4] Use appropriate absorbent material and dispose of it as chemical waste.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] It should be stored under an inert atmosphere.[6]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique combination of a trifluoromethyl group, a carboxylic acid, and a hydroxypyridine core provides a powerful platform for the design of novel pharmaceuticals and agrochemicals. A thorough understanding of its molecular properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

-

6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes. [Link]

-

This compound - ChemBK. [Link]

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P

-

2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem. [Link]

-

This compound - Amerigo Scientific. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chembk.com [chembk.com]

- 6. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]

- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Determination of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper to bioavailability. A compound's ability to dissolve in physiological media directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility can precipitate a cascade of challenges, from unpredictable in vitro results to poor in vivo efficacy, ultimately leading to increased development costs and potential late-stage attrition of promising drug candidates.[1][2] This guide is dedicated to the comprehensive evaluation of the solubility of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a compound of interest in medicinal chemistry. While specific solubility data for this molecule is not extensively published, this document will provide researchers, scientists, and drug development professionals with the foundational knowledge, theoretical underpinnings, and a robust experimental framework to determine its solubility profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for generating reliable and reproducible data.

Physicochemical Landscape of this compound

Understanding the physicochemical characteristics of this compound is crucial for predicting its solubility behavior.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₄F₃NO₃[3]

-

Molecular Weight: 207.11 g/mol [4]

-

Appearance: Light yellow to light brown solid[4]

-

Predicted pKa: 1.99 ± 0.20[4]

-

Melting Point: 165-167°C[4]

The presence of a carboxylic acid group, a hydroxyl group (in its tautomeric form as a pyridinone), and a highly electronegative trifluoromethyl group dictates the compound's polarity, hydrogen bonding capabilities, and ionization state at different pH values. The trifluoromethyl group, in particular, can significantly influence lipophilicity and metabolic stability.[5]

While explicit solubility data for this compound is scarce, data for the related compound, 6-(Trifluoromethyl)nicotinic acid, indicates it is slightly soluble in acetonitrile and methanol.[6] The parent compound, nicotinic acid, is slightly soluble in water and ethanol but very soluble in hot water and alkaline solutions.[7] These observations suggest that the solubility of this compound will be highly dependent on the solvent's polarity and the pH of aqueous solutions.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by several factors:

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal together.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

-

Entropy of Mixing: The increase in randomness as the solute dissolves.

-

pH and pKa: For ionizable compounds like this compound, the pH of the medium will determine the extent of ionization, significantly impacting solubility.

-

Temperature: Solubility is generally temperature-dependent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[8][9]

Rationale for the Shake-Flask Method

This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[10] The key principle is to ensure that the solution is truly saturated and that any undissolved solid is in a stable crystalline form. The extended incubation time allows for the system to reach thermodynamic equilibrium, providing a more accurate measure of solubility compared to faster, kinetic methods.[1]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous buffers, accurately prepare and verify the pH.

-

Addition of Excess Solid: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. A general guideline is to add enough solid to ensure a visible suspension throughout the experiment.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The temperature should be rigorously controlled (e.g., 25°C or 37°C).

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of the diluted solution using a validated analytical method (see Section 4).

-

Data Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Self-Validating Aspects of the Protocol

-

Verification of Excess Solid: At the end of the experiment, visually confirm the presence of undissolved solid in each vial.

-

Equilibrium Time Course: For a new compound, it is advisable to perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to ensure that the measured concentration does not change over time, confirming that equilibrium has been reached.

-

pH Measurement: For buffered aqueous solutions, measure the pH of the suspension at the beginning and end of the experiment to ensure it has not shifted significantly.[8]

Experimental Workflow Diagram

Caption: Interrelationship of compound properties and solubility assessment.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the determination of the solubility of this compound. By adhering to the principles of the shake-flask method and employing a validated analytical technique, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding formulation development, predicting in vivo performance, and making informed decisions throughout the drug discovery and development pipeline. Future work should focus on obtaining experimental data for this specific compound in a range of pharmaceutically relevant solvents and biorelevant media to build a complete solubility profile.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences.

-

LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

- Murphy, J. M. (1945). Chemical determination of nicotinic acid and nicotinamide. Journal of the Pharmaceutical Society of Japan, 65, 1-5.

-

Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

-

Gesa. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]

- Gonçalves, J. M., & da Piedade, M. E. M. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 101, 366-373.

- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 129-133.

-

PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a synthetic pyridine derivative with potential applications in pharmaceuticals and agrochemicals. While direct mechanistic studies on this specific compound are not extensively available in current literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and 2-hydroxynicotinic acid provides a strong foundation for hypothesizing its mechanism of action. This guide synthesizes the known biological activities of its parent compounds and the well-documented effects of trifluoromethyl substitution to propose two primary, and potentially interconnected, mechanisms of action: modulation of cellular energy metabolism through the NAD⁺ biosynthesis pathway and activation of the G-protein coupled receptor HCA2 (GPR109A). This document provides a detailed exploration of these potential pathways, relevant experimental protocols to test these hypotheses, and the potential impact of the trifluoromethyl group on the compound's pharmacological profile.

Introduction to this compound

This compound is a heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] While its primary current use is as a chemical intermediate in the synthesis of more complex molecules, its structural features suggest inherent biological activity that warrants further investigation.[2][3]

This guide will focus on two plausible mechanisms of action, extrapolated from the known pharmacology of its structural analogs.

Hypothesized Mechanism of Action I: Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT) and Modulation of NAD⁺ Biosynthesis

A compelling hypothesis for the mechanism of action of this compound is the inhibition of nicotinate phosphoribosyltransferase (NAPRT). This is based on the known activity of its parent compound, 2-hydroxynicotinic acid, which is a competitive inhibitor of NAPRT.[4]

The Critical Role of NAD⁺ and the Preiss-Handler Pathway

Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in all living cells, essential for a vast array of biological processes, including energy metabolism, DNA repair, and cell signaling.[5][6] The Preiss-Handler pathway is one of the major routes for NAD⁺ biosynthesis, utilizing nicotinic acid (NA) as a precursor.[7][8] NAPRT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN).[9]

Postulated Inhibition of NAPRT

Given that 2-hydroxynicotinic acid acts as a competitive inhibitor of NAPRT, it is highly probable that this compound also interacts with this enzyme. The trifluoromethyl group, with its strong electron-withdrawing properties, could enhance the binding affinity of the molecule to the active site of NAPRT, potentially making it a more potent inhibitor than its non-fluorinated counterpart.

Experimental Protocol: NAPRT Inhibition Assay

To validate this hypothesis, a continuous coupled fluorometric enzymatic assay can be employed.[4]

Objective: To determine if this compound inhibits human recombinant NAPRT and to determine its inhibition constant (Ki).

Materials:

-

Human recombinant NAPRT

-

Nicotinic acid (NA)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

A coupled enzyme system to convert the product to a fluorescent signal (e.g., enzymes leading to NADH formation)

-

This compound

-

2-hydroxynicotinic acid (positive control)

-

Fluorometer

Procedure:

-

Enzyme Reaction: Set up a reaction mixture containing human recombinant NAPRT, varying concentrations of nicotinic acid, and a fixed concentration of PRPP in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A set of reactions with 2-hydroxynicotinic acid will serve as a positive control.

-

Initiation and Measurement: Initiate the reaction by adding ATP. Monitor the rate of the reaction by measuring the increase in fluorescence over time, which is proportional to the rate of NAMN formation.

-

Data Analysis: Plot the reaction rates against the substrate (nicotinic acid) concentration for each inhibitor concentration. Use double reciprocal plots (Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the Ki value.

Expected Outcome: If the compound is a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.

Hypothesized Mechanism of Action II: Agonism at the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)

Another plausible mechanism of action for this compound is its potential agonistic activity at the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[10] Nicotinic acid is the primary agonist for this receptor, and its activation leads to a variety of physiological effects, most notably in lipid metabolism and inflammation.[9][11]

The HCA2 Receptor and its Signaling Cascade

HCA2 is a Gαi-protein coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and neutrophils.[10][12] Upon activation by an agonist like nicotinic acid, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP has several downstream consequences, including the inhibition of lipolysis in adipocytes.[9]

Potential for HCA2 Agonism

The structural similarity of this compound to nicotinic acid suggests it could also bind to and activate the HCA2 receptor. The trifluoromethyl group could potentially enhance its affinity and/or efficacy at the receptor compared to nicotinic acid.

Experimental Protocol: HCA2 Receptor Activation Assay

A cell-based assay measuring changes in cAMP levels can be used to determine if the compound is an HCA2 agonist.

Objective: To assess the ability of this compound to activate the HCA2 receptor and induce a downstream signaling response.

Materials:

-

A cell line stably expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Nicotinic acid (positive control).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Culture the HCA2-expressing cells to an appropriate density in multi-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or nicotinic acid for a defined period.

-

Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound. A decrease in forskolin-stimulated cAMP levels indicates HCA2 receptor activation. Calculate the EC50 value for the compound.

Expected Outcome: A dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of this compound would confirm its agonistic activity at the HCA2 receptor.

The Influence of the Trifluoromethyl Group: A Double-Edged Sword?

The trifluoromethyl (-CF3) group is a common substituent in modern drug design due to its unique properties:[1]

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups and alter binding interactions with target proteins.

In the context of this compound, this substitution could lead to:

-

Enhanced Potency: Increased binding affinity for NAPRT or HCA2.

-

Improved Pharmacokinetics: Longer duration of action in vivo.

-

Altered Selectivity: The -CF3 group could favor binding to one target over the other, or even introduce off-target activities.

Summary of Quantitative Data from Analog Studies

While no direct quantitative data exists for this compound, the following table summarizes relevant data from studies on its parent compounds.

| Compound | Target | Assay Type | Key Finding | Reference |

| 2-hydroxynicotinic acid | NAPRT | Enzymatic Inhibition | Competitive inhibitor, Ki = 215 ± 5 µM | [4] |

| Nicotinic Acid | HCA2 (GPR109A) | cAMP Assay | Agonist | [9][11] |

Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated. However, based on robust evidence from its structural analogs, it is highly plausible that its biological effects are mediated through the inhibition of NAPRT and/or the activation of the HCA2 receptor. The presence of the trifluoromethyl group is likely to significantly modulate its potency, selectivity, and pharmacokinetic properties.

Future research should focus on validating these hypothesized mechanisms through the experimental protocols outlined in this guide. Further in vivo studies will be necessary to understand the compound's overall pharmacological profile, including its efficacy, safety, and potential therapeutic applications. The exploration of this and similar trifluoromethyl-substituted nicotinic acid derivatives could lead to the development of novel therapeutics with improved properties for a range of diseases.

References

- Fluoromart. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid. Accessed January 9, 2026.

- Hara N, Yamada K, Shibata T, et al. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Int J Mol Sci. 2024;25(6):3534.

- Inoue M, Sumii Y, Shibata N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020;5(19):10633-10640.

- Richman JG, Kanemitsu-Kadayonaga M, et al. Nicotinic acid receptor agonists differentially activate downstream effectors. J Biol Chem. 2007;282(25):18028-36.

- Sokolenko TM, Yagupolskii YL. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. 2024;22(1):22-30.

- Travelli C, Caldarelli A, et al. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Int J Mol Sci. 2023;24(2):1733.

- Javed Ansari M, Ali M, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2024;29(1):23.

- Maciejewska G, et al. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules. 2023;28(1):33.

- Walters RW, et al. beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. J Clin Invest. 2009;119(5):1312-21.

- Sigma-Aldrich. This compound AldrichCPR. Accessed January 9, 2026.

- Singh N, et al. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014;40(1):128-39.

- Hanson J, et al. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. J Clin Invest. 2005;115(12):3400-2.

- AboutNAD. What Are NAD+ Precursors? How the Body Makes NAD+. Accessed January 9, 2026.

- Fang EF, et al. NAD⁺ in aging: mechanisms, causes, and therapeutic strategies.

- Covarrubias AJ, et al. NAD⁺ metabolism and its roles in cellular processes during ageing. Nat Rev Mol Cell Biol. 2021;22(2):119-141.

- Abcam. HCAR2. Accessed January 9, 2026.

- Wikipedia. Hydroxycarboxylic acid receptor 2. Accessed January 9, 2026.

- Council for Responsible Nutrition.

- Johnson S, Imai SI. NAD + biosynthesis, aging, and disease. F1000Res. 2018;7:132.

- Hsieh CJ, et al. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. J Med Chem. 2019;62(17):8195-8211.

- Wikipedia. Nicotinic acid. Accessed January 9, 2026.

- Gasperi V, Sibilano M, Savini I, Catani MV.

- Linus Pauling Institute. Niacin. Accessed January 9, 2026.

- Santa Cruz Biotechnology. 2-[(trifluoromethyl)thio]nicotinic acid. Accessed January 9, 2026.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aboutnad.com [aboutnad.com]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. crnusa.org [crnusa.org]

- 11. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First insight into in vivo and in vitro biotransformation of 6:2 fluorotelomer carboxylic acid (6:2 FTCA) in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological and Pharmacological Potential of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative with significant potential in medicinal chemistry and drug discovery. The presence of both a 2-hydroxynicotinic acid core and a trifluoromethyl group suggests a unique pharmacological profile. This technical guide provides a comprehensive overview of the known attributes and theoretical biological activities of this compound. It details its established role as a versatile synthetic intermediate and proposes a strategic framework for its biological evaluation, including detailed experimental protocols for assessing its anti-inflammatory, enzyme inhibitory, and receptor binding properties. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction and Chemical Properties

This compound, also known as 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic compound that has garnered interest as a key building block in the synthesis of novel bioactive molecules.[1] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 6-position.

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance metabolic stability, binding affinity, and cell permeability of parent compounds.[2] The 2-hydroxynicotinic acid scaffold is a known pharmacophore present in various biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | |

| Molecular Weight | 207.11 g/mol | |

| CAS Number | 191595-63-8 | [3] |

| Appearance | Solid | |

| Synonyms | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | [3] |

Established Role as a Synthetic Intermediate

Currently, the primary documented application of this compound is as a versatile intermediate in organic synthesis.[1] It serves as a precursor for the creation of more complex molecules with enhanced biological activities, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl and hydroxyl functional groups are key to improving binding selectivity and metabolic stability in the resulting active compounds.[1] For instance, derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the manufacture of COMT inhibitors.[4][5]

Caption: Synthetic utility of this compound.

Prospective Biological Activities and Mechanisms of Action

While direct biological data for this compound is limited, its structural features allow for informed hypotheses regarding its potential pharmacological activities.

Potential Anti-Inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[6] These effects are, in part, mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells. Given the structural similarity, this compound is a candidate for investigation as an anti-inflammatory agent. The trifluoromethyl group could potentially enhance its potency and selectivity.

Caption: Workflow for in vitro anti-inflammatory evaluation.

NAPRT Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of nicotinate phosphoribosyltransferase (NAPRT). [7] Protocol:

-

Reagents:

-

Recombinant human NAPRT enzyme.

-

Nicotinic acid (substrate).

-

Phosphoribosyl pyrophosphate (PRPP) (co-substrate).

-

Reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Coupled enzyme system for detecting the product (e.g., leading to NADH formation).

-

Fluorometric or spectrophotometric plate reader.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, NAPRT enzyme, and varying concentrations of this compound.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding nicotinic acid and PRPP.

-

Monitor the change in fluorescence or absorbance over time.

-

Calculate the initial reaction velocities.

-

-

Data Analysis:

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

| Parameter | Description |

| Enzyme | Recombinant human NAPRT |

| Substrates | Nicotinic acid, PRPP |

| Inhibitor | This compound |

| Detection | Fluorometric or spectrophotometric measurement of product formation |

| Analysis | IC₅₀ determination, kinetic analysis |

GPR109A Receptor Binding Assay

Objective: To assess the binding affinity of this compound to the human GPR109A receptor.

Protocol:

-

Membrane Preparation:

-

Use cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., CHO-K1 or HEK293).

-

-

Radioligand Binding Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains cell membranes, a radiolabeled ligand for GPR109A (e.g., [³H]nicotinic acid), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value, which is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a compound of significant interest due to its potential as a precursor for novel therapeutic agents. While its direct biological activities are not yet extensively characterized, its chemical structure suggests promising avenues for investigation, particularly in the areas of inflammation and enzyme inhibition. The experimental roadmap outlined in this guide provides a robust framework for elucidating the pharmacological profile of this molecule. Further research into this compound and its derivatives is warranted and could lead to the development of new and effective treatments for a range of diseases.

References

- Cocco MT, Congiu C, Onnis V, Morelli M, Felipo V, Auli O. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity. Bioorg Med Chem. 2004;12(16):4169-4175.

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Org Lett. 2008;10(9):1835-1837. [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chem Pharm Bull (Tokyo). 2013;61(9):933-940. [Link]

-

PubChem BioAssays. National Center for Biotechnology Information. [Link]

-

Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. ResearchGate. [Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS. [Link]

-

6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes. [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]

-

Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. PubMed. [Link]

-

A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PubMed Central. [Link]

-

2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem. [Link]

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]

-

A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PubMed. [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

-

Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. PubMed. [Link]

Sources

- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. scbt.com [scbt.com]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. While direct biological data for this specific molecule is nascent, its structural analogy to nicotinic acid (Niacin, Vitamin B3) provides a strong rationale for exploring well-established pathways in metabolic and inflammatory diseases. This document outlines a logical, multi-stage experimental strategy, from initial target hypothesis to in-depth in vivo validation. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and data interpretation frameworks. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data for informed decision-making in drug discovery programs.

Introduction: Deconstructing this compound